
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide, also known as SMT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of the enzyme, carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance and fluid secretion in the body.
Mecanismo De Acción
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide acts as a potent inhibitor of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance and fluid secretion in the body. By inhibiting carbonic anhydrase, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can also affect the transport of ions, such as chloride and bicarbonate, across cell membranes, which further contributes to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide are primarily related to its inhibition of carbonic anhydrase. By decreasing the production of bicarbonate ions, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can affect the pH of various tissues and fluids in the body. For example, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been shown to decrease the pH of cerebrospinal fluid, which may have implications for the treatment of conditions such as epilepsy and migraine. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been shown to decrease the production of aqueous humor in the eye, which can help to reduce intraocular pressure in glaucoma patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to investigate the effects of carbonic anhydrase inhibition on various physiological processes with a high degree of specificity. However, one of the limitations of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has a relatively short half-life in the body, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have therapeutic applications in conditions such as glaucoma and epilepsy. Another area of interest is the investigation of the effects of carbonic anhydrase inhibition on other physiological processes, such as the regulation of blood pressure and the immune response. Finally, the development of new methods for the administration and delivery of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide could help to overcome some of its limitations in lab experiments and in vivo.
Métodos De Síntesis
The synthesis of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide involves the reaction of 5-hydroxy-3,5-dimethylpyrazole-1-carbothioamide with trimethylorthoformate in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place under reflux in a solvent, such as ethanol or methanol, and yields 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. It has been shown to inhibit the activity of carbonic anhydrase in various tissues, including the brain, kidney, and gastrointestinal tract. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been used to investigate the effects of carbonic anhydrase inhibition on acid-base balance, fluid secretion, and ion transport in these tissues. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been used to study the role of carbonic anhydrase in the regulation of intraocular pressure, which is relevant to the treatment of glaucoma.
Propiedades
Número CAS |
104728-82-7 |
|---|---|
Nombre del producto |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
Fórmula molecular |
C7H13N3OS |
Peso molecular |
187.27 g/mol |
Nombre IUPAC |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H13N3OS/c1-5-4-7(2,11)10(9-5)6(12)8-3/h11H,4H2,1-3H3,(H,8,12) |
Clave InChI |
IFVMMYNRKZEABK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)O)C(=S)NC |
SMILES canónico |
CC1=NN(C(C1)(C)O)C(=S)NC |
Sinónimos |
1H-Pyrazole-1-carbothioamide,4,5-dihydro-5-hydroxy-N,3,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




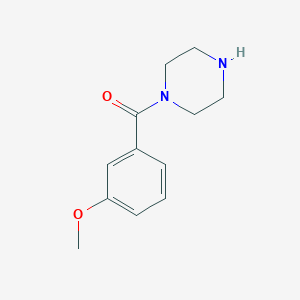
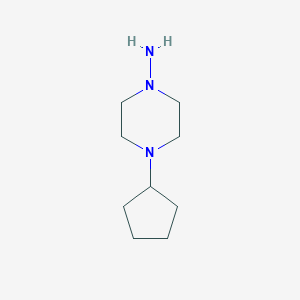
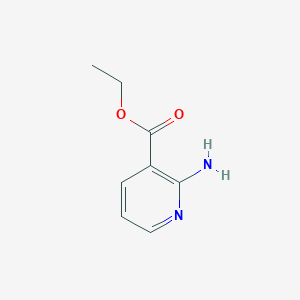
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
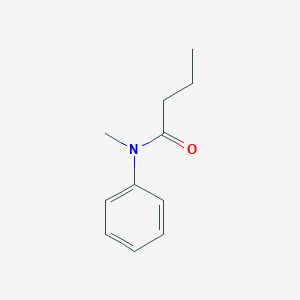
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
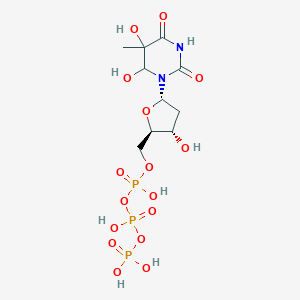
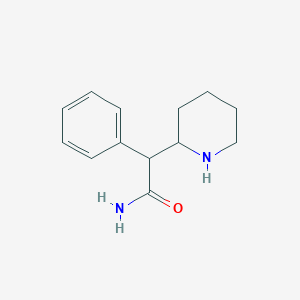
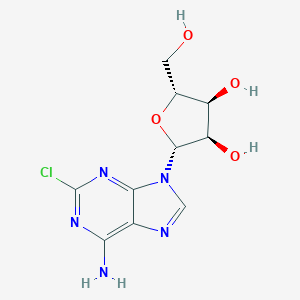
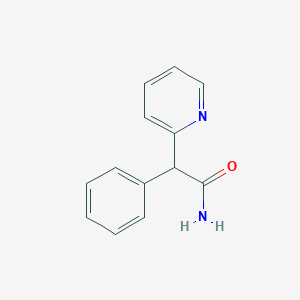
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)